molecular formula C7H13NO B598902 5-Oxa-2-azaspiro[3.5]nonane CAS No. 138387-19-6

5-Oxa-2-azaspiro[3.5]nonane

Cat. No.: B598902
CAS No.: 138387-19-6
M. Wt: 127.187
InChI Key: SBULNORPQJCVIL-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-2-azaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, leading to the formation of the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 5-Oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides; reactions may require the presence of a base or catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-Oxa-2-azaspiro[3.5]nonane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Medicine: Research is ongoing to explore its potential as a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Oxa-2-azaspiro[3.5]nonane exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of both oxygen and nitrogen atoms within the ring system allows for hydrogen bonding and other interactions that can enhance binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane
  • 2-Oxa-6-azaspiro[3.5]nonane

Comparison: 5-Oxa-2-azaspiro[3.5]nonane is unique due to its specific ring structure and the positioning of the oxygen and nitrogen atoms. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-oxa-2-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-4-9-7(3-1)5-8-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBULNORPQJCVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717324
Record name 5-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138387-19-6
Record name 5-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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